4-(Bromomethyl)oxan-4-ol
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Overview
Description
4-(Bromomethyl)oxan-4-ol, also known as 4-(bromomethyl)tetrahydro-2H-pyran-4-ol, is an organic compound with the molecular formula C6H11BrO2. It is a brominated derivative of tetrahydropyran, featuring a bromomethyl group and a hydroxyl group attached to the same carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)oxan-4-ol typically involves the bromination of tetrahydropyran derivatives. One common method is the bromination of 4-methyltetrahydropyran-4-ol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)oxan-4-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted tetrahydropyran derivatives.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane or Jones reagent in acetone.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in ethanol.
Major Products:
Nucleophilic Substitution: Substituted tetrahydropyran derivatives.
Oxidation: 4-(Bromomethyl)tetrahydropyran-4-one.
Reduction: 4-Methyltetrahydropyran-4-ol.
Scientific Research Applications
4-(Bromomethyl)oxan-4-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: The compound is employed in the study of enzyme mechanisms and metabolic pathways involving brominated compounds.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)oxan-4-ol primarily involves its reactivity as a brominated compound. The bromomethyl group can participate in nucleophilic substitution reactions, where it acts as an electrophile, allowing nucleophiles to attack and replace the bromine atom. The hydroxyl group can undergo oxidation or reduction, leading to various functionalized derivatives. These reactions are facilitated by the presence of suitable catalysts or reagents, which help in the formation and stabilization of reaction intermediates .
Comparison with Similar Compounds
4-(Chloromethyl)oxan-4-ol: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Hydroxymethyl)oxan-4-ol: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
4-(Methoxymethyl)oxan-4-ol: Similar structure but with a methoxymethyl group instead of a bromomethyl group.
Uniqueness: 4-(Bromomethyl)oxan-4-ol is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, hydroxy, and methoxy analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the compound’s ability to undergo various chemical transformations makes it versatile for different applications in research and industry .
Properties
IUPAC Name |
4-(bromomethyl)oxan-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c7-5-6(8)1-3-9-4-2-6/h8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINJBBBJCHXEHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CBr)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111511-51-4 |
Source
|
Record name | 4-(bromomethyl)oxan-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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